5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound and a nitrile oxide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxazole ring or the trifluoromethyl group, potentially leading to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to more potent biological effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
- 5-methyl-3-(trifluoromethyl)-1,2-oxazole-5-carboxamide
- 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4,5-dicarboxylic acid
Uniqueness
Compared to similar compounds, 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of the dihydro-oxazole ring, which can confer different reactivity and stability profiles. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in applications requiring high metabolic stability and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
5-Methyl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C7H6F3N1O3. The compound features a unique oxazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 211.12 g/mol |
Melting Point | 161–163 °C |
Solubility | Soluble in organic solvents |
CAS Number | [Not specified in sources] |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have been shown to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and acute lymphoblastic leukemia cells (CEM) at sub-micromolar concentrations .
Case Study: Cytotoxic Activity
A study demonstrated that related compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer cell lines:
- MCF-7 : IC50 = 0.65 µM
- HeLa : IC50 = 2.41 µM
These findings suggest that structural modifications can enhance the anticancer activity of oxazole derivatives .
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry assays have confirmed that these compounds can trigger apoptotic pathways in a dose-dependent manner .
Pharmacological Potential
Beyond anticancer properties, there is emerging evidence suggesting that this compound may also possess anti-inflammatory and antimicrobial activities. The trifluoromethyl group is particularly noted for enhancing the lipophilicity of compounds, potentially improving their bioavailability and therapeutic efficacy .
Comparative Activity with Other Compounds
A comparative analysis with other oxazole derivatives reveals that while this compound shows promising activity, further chemical modifications are needed to optimize its pharmacological profile.
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 0.65 | Anticancer |
Doxorubicin | 0.45 | Anticancer |
Compound A (related structure) | 0.38 | Anticancer |
Properties
CAS No. |
1694419-62-9 |
---|---|
Molecular Formula |
C6H6F3NO3 |
Molecular Weight |
197.11 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)-4H-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c1-5(4(11)12)2-3(10-13-5)6(7,8)9/h2H2,1H3,(H,11,12) |
InChI Key |
DDFMMMCAXOSEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.